An In-depth Technical Guide to 4-Pentyn-2-ol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Pentyn-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Pentyn-2-ol is a secondary homopropargylic alcohol that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring both a hydroxyl group and a terminal alkyne, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including C-aryl glycosides and organometallic compounds.[2][3] This document provides a comprehensive overview of the chemical properties, structure, and applications of 4-pentyn-2-ol, with a focus on data and methodologies relevant to professionals in research and drug development.
Chemical Structure and Identifiers
4-Pentyn-2-ol is an organic compound classified as an alkyne alcohol.[4] Its structure consists of a five-carbon chain with a terminal triple bond between carbons 4 and 5, and a hydroxyl group located on the second carbon.[4] This bifunctional nature is key to its reactivity.
Synonyms: The compound is also known by several other names, including 4-Pentyne-2-ol, (±)-4-Pentyn-2-ol, 1-methyl-3-butyn-1-ol, and 4-Hydroxy-1-pentyne.[4][5]
Physicochemical Properties
The physical and chemical properties of 4-pentyn-2-ol are summarized in the table below. The data is compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 84.12 g/mol | [1][5][7] |
| Appearance | Clear colorless to pale yellow liquid | [4][8][9] |
| Boiling Point | 126-127 °C | [1][9][10] |
| Melting Point | -24.1 °C (estimate) | [9] |
| Density | 0.892 g/mL at 25 °C | [1][9][10] |
| Refractive Index (n20/D) | 1.438 | [1][9][10] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [1][9] |
| Solubility | Miscible with chloroform and ethyl acetate. | [2][8][9] |
| Water Solubility (log) | -1.09 (Log10 of solubility in mol/L) | [7] |
| Octanol/Water Partition Coefficient (logP) | 0.390 - 0.6 | [5][7][8] |
| Vapor Pressure | 5.35 mmHg at 25 °C | [9] |
| pKa | 14.29 ± 0.20 (Predicted) | [9] |
Reactivity and Applications
4-Pentyn-2-ol is a valuable intermediate in chemical synthesis due to its dual functionality.[9]
Key Applications:
-
Synthesis of C-aryl Glycosides: It is used in the preparation of C-aryl glycosides via a cycloaddition reaction with an aryl nitrile oxide.[2][3] This is a significant route for creating carbohydrate derivatives with potential pharmaceutical applications.[9]
-
Organometallic Chemistry: The compound serves as a precursor in the synthesis of Fischer-type rhenium(III) benzoyldiazenido-2-oxacyclocarbenes.[2][3][9] These studies are important for understanding the properties and reactivity of metal-carbene complexes.[9]
-
Environmental Science: 4-Pentyn-2-ol is employed in Quantitative Structure-Activity Relationship (QSAR) studies to assess the toxicity levels of organic compounds in environmental contexts.[2][4][9]
The molecule is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2]
Experimental Protocols
General Synthesis of (S)-4-Pentyn-2-ol:
A representative synthesis for the chiral version, (S)-4-pentyn-2-ol, involves the following steps:
-
Generation of Lithium Acetylide: Acetylene gas is bubbled through a solution of n-butyllithium in an appropriate solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) under an inert atmosphere.[11]
-
Ring-Opening of Epoxide: (S)-Propylene oxide is then added to the lithium acetylide solution. The acetylide acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening.
-
Workup: The reaction is quenched with a proton source, such as an aqueous solution of ammonium chloride, to protonate the resulting alkoxide.
-
Purification: The product is then isolated from the reaction mixture through extraction with an organic solvent, followed by drying and purification, typically by distillation under reduced pressure.
This method provides a general framework, and specific conditions such as reaction times, temperatures, and concentrations would need to be optimized for large-scale preparations.
Spectroscopic Data
Spectroscopic data for 4-pentyn-2-ol is available across several databases, confirming its structure.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectral data are available.[5][12] These spectra are crucial for confirming the connectivity of the carbon skeleton and the positions of the functional groups.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are available from the NIST WebBook and other sources.[5][6][13] The fragmentation pattern provides information about the molecular structure and helps confirm the molecular weight. The top peaks in the mass spectrum are observed at m/z values of 45 and 39.[5]
-
Infrared (IR) Spectroscopy: FTIR spectra are available and would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹).[5]
Safety and Handling
4-Pentyn-2-ol is classified as a hazardous substance and requires careful handling.
-
GHS Classification: It is a flammable liquid and vapor (Flammable Liquid, Category 3).[1][5] It causes skin irritation (Skin Irritation, Category 2), serious eye irritation (Eye Irritation, Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1][5]
-
Signal Word: Warning[1]
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[14]
-
Use only non-sparking tools and take precautionary measures against static discharge.[14]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][14]
-
Store in a well-ventilated place and keep the container tightly closed.[14]
-
Ensure eyewash stations and safety showers are close to the workstation.[14]
-
Disposal should be carried out in accordance with local, state, and federal regulations at an approved waste disposal facility.[14]
References
- 1. 4-戊炔-2-醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Pentyn-2-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-戊炔-2-醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 2117-11-5: 4-Pentyn-2-ol | CymitQuimica [cymitquimica.com]
- 5. 4-Pentyn-2-ol | C5H8O | CID 92915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Pentyn-2-ol [webbook.nist.gov]
- 7. 4-Pentyn-2-ol (CAS 2117-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Page loading... [guidechem.com]
- 9. Cas 2117-11-5,4-PENTYN-2-OL | lookchem [lookchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. (S)-4-PENTYN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 12. 4-PENTYN-2-OL(2117-11-5) 13C NMR spectrum [chemicalbook.com]
- 13. 4-Pentyn-2-ol [webbook.nist.gov]
- 14. fishersci.com [fishersci.com]
